molecular formula C10H10BrF B15254771 2-Bromo-6-fluoro-1,2,3,4-tetrahydronaphthalene

2-Bromo-6-fluoro-1,2,3,4-tetrahydronaphthalene

Cat. No.: B15254771
M. Wt: 229.09 g/mol
InChI Key: MUXTVDJBKFZMMO-UHFFFAOYSA-N
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Description

2-Bromo-6-fluoro-1,2,3,4-tetrahydronaphthalene is an organic compound with the molecular formula C10H10BrF It is a derivative of tetrahydronaphthalene, where the hydrogen atoms at positions 2 and 6 are substituted by bromine and fluorine, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-fluoro-1,2,3,4-tetrahydronaphthalene typically involves the bromination and fluorination of tetrahydronaphthalene. One common method is the photobromination of naphthalene, followed by selective fluorination. The reaction conditions often involve the use of bromine in the presence of a solvent like carbon tetrachloride (CCl4) under irradiation with a projector lamp at low temperatures (below 10°C) to achieve high yields .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and fluorination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-fluoro-1,2,3,4-tetrahydronaphthalene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium iodide (NaI) in acetone can be used for halogen exchange reactions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) can be used to oxidize the compound.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) can be used for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

2-Bromo-6-fluoro-1,2,3,4-tetrahydronaphthalene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Bromo-6-fluoro-1,2,3,4-tetrahydronaphthalene involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms in the compound can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. These interactions can affect biological processes and pathways, making the compound useful in scientific research and drug development .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-fluoro-1,2,3,4-tetrahydronaphthalene
  • 2-Bromo-6-chloro-1,2,3,4-tetrahydronaphthalene
  • 2-Bromo-6-fluoro-1,2,3,4-tetrahydronaphthalene

Uniqueness

This compound is unique due to the specific positioning of the bromine and fluorine atoms, which can significantly influence its chemical reactivity and interactions. This uniqueness makes it a valuable compound for various scientific research applications, distinguishing it from other similar compounds .

Properties

Molecular Formula

C10H10BrF

Molecular Weight

229.09 g/mol

IUPAC Name

2-bromo-6-fluoro-1,2,3,4-tetrahydronaphthalene

InChI

InChI=1S/C10H10BrF/c11-9-3-1-8-6-10(12)4-2-7(8)5-9/h2,4,6,9H,1,3,5H2

InChI Key

MUXTVDJBKFZMMO-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(CC1Br)C=CC(=C2)F

Origin of Product

United States

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